molecular formula C11H14N6S B4066128 4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine

4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine

Cat. No. B4066128
M. Wt: 262.34 g/mol
InChI Key: FHWUIEKFHZVBCU-UHFFFAOYSA-N
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Description

4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as those containing triazole and pyrimidine rings, are foundational in medicinal chemistry, offering a versatile platform for the development of therapeutics across various domains including cancer, infectious diseases, and central nervous system disorders. A review highlighted the therapeutic potential of tetrahydroisoquinolines, a class of compounds related to the query chemical, underscoring their role in anticancer drug discovery and neuroprotection against diseases like Parkinson's. These compounds exhibit a broad spectrum of activity, demonstrating significant progress in drug discovery efforts (Singh & Shah, 2017).

Pyrimidine-Based Optical Sensors

Pyrimidine derivatives, closely related to the query molecule, have been utilized as exquisite materials for the development of optical sensors. These compounds are employed in detecting various analytes, showcasing their versatility beyond pharmaceutical applications to include roles in chemical sensing and diagnostics. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for sensing applications, highlighting their significance in both biological and medicinal contexts (Jindal & Kaur, 2021).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to the chemical structure of interest, is noted for its applications in the synthesis of compounds for the medicinal and pharmaceutical industries. Recent reviews have discussed the utilization of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, emphasizing the importance of these structures in developing lead molecules for pharmaceutical applications. This underscores the chemical's role in facilitating complex syntheses, contributing to the creation of novel therapeutics (Parmar et al., 2023).

Triazole Derivatives and Pharmaceutical Applications

Triazole derivatives, akin to the query compound, have been extensively studied for their pharmaceutical applications, yielding a range of biological activities. This class of compounds has been the focus of patent reviews, which detail novel triazole derivatives with potential uses across various therapeutic areas, including anti-inflammatory, antimicrobial, and antitumor properties. These studies reflect the ongoing interest and potential of triazole and pyrimidine scaffolds in drug development (Ferreira et al., 2013).

properties

IUPAC Name

4-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6S/c1-16-10(13-8-14-16)9-2-3-12-11(15-9)17-4-6-18-7-5-17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWUIEKFHZVBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=NC(=NC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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